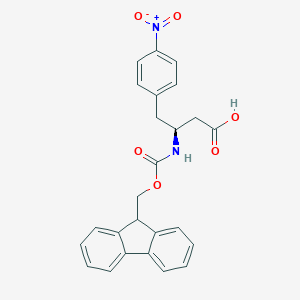

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid (CAS: 270062-88-9) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a molecular formula of C₂₅H₂₂N₂O₆ and a molecular weight of 446.45 g/mol . The compound features a chiral center at the α-carbon (S-configuration), a 4-nitrophenyl substituent on the β-carbon, and a carboxylic acid terminus. Its primary application lies in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino functionality during stepwise elongation of peptide chains.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-24(29)14-17(13-16-9-11-18(12-10-16)27(31)32)26-25(30)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,26,30)(H,28,29)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBORLQMDGYDDBJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141066 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-88-9 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-nitrobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is the amino group of an amino acid during peptide synthesis. The compound is used as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process.

Mode of Action

Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid acts by protecting the amino group of an amino acid during peptide synthesis. The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid. Its fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions.

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides . It is integrated into current synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity.

Result of Action

The result of the action of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is the formation of peptide bonds . By protecting the amino group, the compound allows for the controlled formation of these bonds, enabling the synthesis of complex peptides.

Action Environment

The action of Fmoc-(S)-3-Amino-4-(4-nitro-phenyl)-butyric acid is influenced by the chemical environment in which it is used. Factors such as pH, temperature, and the presence of other reactants can all impact the compound’s efficacy and stability.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid, commonly referred to as Fmoc-D-Nal-OH, is a synthetic derivative of amino acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis. The Fmoc group enhances the stability and solubility of the compound, making it suitable for various applications in organic synthesis and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C26H25N1O4

- Molecular Weight : 415.49 g/mol

- IUPAC Name : this compound

The presence of the fluorenyl group contributes to its unique chemical properties, influencing its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structural features to Fmoc-D-Nal-OH exhibit diverse biological activities, including antimicrobial properties. For instance, derivatives containing the fluorenyl group have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli .

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Fmoc-D-Nal-OH | Antimicrobial against MRSA | |

| Tilorone | Antiviral activity against various pathogens | |

| 9-Fluorenone derivatives | Antiproliferative activity |

Cytotoxicity

Studies utilizing computer-aided prediction methods have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. The structural components, particularly the nitrophenyl group, are believed to play a significant role in mediating these effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have been shown to interact with key metabolic enzymes, suggesting that Fmoc-D-Nal-OH may influence metabolic pathways relevant to disease states .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of fluorenone derivatives against multi-drug resistant strains. The results indicated that certain structural modifications enhanced antibacterial activity, particularly against Staphylococcus aureus and Bacillus anthracis. The fluorenyl group was crucial for improving the bioavailability and efficacy of these compounds .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxicity of various Fmoc-protected amino acids, including this compound). Results demonstrated significant cytotoxic effects on human cancer cell lines, indicating potential therapeutic applications in oncology .

Scientific Research Applications

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

Fmoc-L-nitrophenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of amino groups during the stepwise assembly of peptides.

Case Study: Peptide Development

In a study focused on synthesizing bioactive peptides, Fmoc-L-nitrophenylalanine was incorporated to enhance the yield and purity of the final product. The use of this compound facilitated the development of a peptide with improved binding affinity to its target receptor, showcasing its utility in drug design.

Drug Design and Development

The nitrophenyl group in this compound can serve as a pharmacophore, contributing to the biological activity of novel therapeutic agents. Its structural features allow for modifications that can lead to enhanced potency and selectivity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of Fmoc-L-nitrophenylalanine exhibit cytotoxic effects against various cancer cell lines. By modifying the side chains, researchers were able to identify compounds with significantly higher efficacy compared to standard chemotherapeutics.

Biochemical Research

This compound is also employed in biochemical assays to study enzyme activity and protein interactions. The nitrophenyl group can be utilized as a chromogenic or fluorogenic reporter in various assays.

Case Study: Enzyme Inhibition Studies

In enzyme kinetics studies, Fmoc-L-nitrophenylalanine was used as a substrate for proteases. The release of nitrophenol upon cleavage allowed for quantitative analysis of enzyme activity, providing insights into inhibition mechanisms.

Material Science

The incorporation of Fmoc-L-nitrophenylalanine into polymer matrices has been explored for developing smart materials that respond to environmental stimuli.

Case Study: Smart Polymers

Research indicated that polymers containing this amino acid could undergo conformational changes upon exposure to specific wavelengths of light, demonstrating potential applications in drug delivery systems.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage in a dry environment at 2–8°C to prevent degradation.

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .

- Reactivity : The electron-withdrawing nitro group on the phenyl ring enhances the stability of the intermediate during coupling reactions but may reduce solubility in polar solvents.

The compound belongs to a broader class of Fmoc-protected amino acids with structural variations in the aryl substituent, stereochemistry, or side-chain modifications. Below is a detailed comparison with five closely related analogs:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Structural and Electronic Effects

- Electron-Withdrawing Groups (e.g., NO₂, CF₃): The nitro group in the target compound increases the electrophilicity of the adjacent carbonyl, facilitating amide bond formation during SPPS . In contrast, the trifluoromethyl group in CAS 270065-81-1 enhances lipophilicity, making it suitable for synthesizing peptides with improved bioavailability .

- Steric Effects :

The tert-butyl group in CAS 401916-49-2 introduces significant steric hindrance, which can slow coupling kinetics but improve regioselectivity in complex peptide architectures . - Solubility: Methyl and methoxy substituents (e.g., CAS 1932821-84-5) enhance solubility in non-polar solvents, whereas nitro and cyano groups favor polar aprotic solvents like DMF or DMSO .

Hazard and Stability Profiles

- Nitro Derivatives :

The target compound’s nitro group contributes to its H302/H312/H332 hazards, requiring stringent handling protocols . - Trifluoromethyl Analog :

While CAS 270065-81-1 lacks explicit hazard data, trifluoromethylated compounds are generally less toxic than nitro derivatives . - tert-Butyl Variant : The tert-butyl group in CAS 401916-49-2 may reduce acute toxicity but increases flammability risks due to hydrocarbon content .

Preparation Methods

Ni(II)-Glycine Schiff Base Complex Methodology

This method adapts the asymmetric alkylation protocol developed for fluorinated amino acids. A Ni(II) complex with a glycine Schiff base and a recyclable chiral auxiliary serves as the scaffold. The 4-nitrophenylethyl group is introduced via alkylation of the glycine enolate using 4-nitrobenzyl bromide. After alkylation, the Ni(II) complex is decomposed with HCl, releasing the free amino acid. The Fmoc group is subsequently introduced using Fmoc-OSu in a DMF/NaHCO₃ system.

Key Data:

Stereochemical Control Considerations

The chiral auxiliary (e.g., (R,R)-N,N′-bis(benzylidene)ethylenediamine) ensures retention of the (S)-configuration during alkylation. The nitro group’s electron-withdrawing properties enhance the electrophilicity of the benzyl bromide, facilitating nucleophilic attack by the glycine enolate.

Solid-Phase Synthesis Using 2-Chlorotrityl Chloride (2-CTC) Resin

Resin Loading and Sequential Functionalization

Adapted from protocols for N-methylated amino acids, this method involves:

-

Loading Fmoc-β-alanine onto 2-CTC resin via its carboxylate group.

-

Deprotecting the α-amino group with 20% piperidine in DMF.

-

Coupling 4-nitrobenzyl bromide using HATU/HOAt activation.

Optimization Metrics:

Solution-Phase Fragment Condensation

Stepwise Assembly of Backbone

This three-step solution-phase approach prioritizes industrial scalability:

-

Nitrophenyl Introduction: Michael addition of methyl acrylate to 4-nitrobenzaldehyde, followed by hydrogenation to form 4-(4-nitrophenyl)butanoic acid.

-

Amination: Bromination at C3 using PBr₃, followed by Gabriel synthesis to install the amino group.

-

Fmoc Protection: Reaction with Fmoc-Cl (1.1 eq) in THF/Na₂CO₃(aq).

Performance Metrics:

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 3-amino-4-(4-nitrophenyl)butanoic acid is treated with vinyl Fmoc carbonate in the presence of Candida antarctica lipase B (CAL-B). The enzyme selectively acylates the (S)-enantiomer, yielding the desired product and leaving the (R)-isomer unreacted.

Critical Parameters:

-

Solvent: tert-Butyl methyl ether (TBME).

-

Conversion: 48% (theoretical maximum for kinetic resolution).

Continuous Flow Chemistry Approach

Microreactor-Enabled Synthesis

A telescoped continuous process combines:

-

Nitrophenyl Butenoate Formation: Diels-Alder reaction in a high-T PTFE reactor.

-

Hydrogenation: Catalytic hydrogenation using Pd/C packed bed.

Advantages:

-

Throughput: 12 g/hr (83% yield).

-

Safety: Minimizes handling of nitro intermediates.

Comparative Analysis of Methods

Q & A

How can I optimize the synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid to improve yield and purity?

Answer:

Synthetic optimization can leverage advanced techniques such as microwave-assisted synthesis or ultrasonication , which reduce reaction times and enhance yields for structurally similar Fmoc-protected compounds . For example, microwave irradiation has been shown to improve coupling efficiency in peptide synthesis by accelerating activation steps . Additionally, using coupling agents like EDC/HOBt (as seen in Fmoc-amino acid derivatives) ensures minimal racemization and high purity . Post-synthesis, purification via flash chromatography or preparative HPLC (e.g., IsoleraOne systems) is critical to isolate the target compound from byproducts .

What are the recommended storage conditions to ensure the stability of this compound?

Answer:

Store the compound in a tightly sealed container under cool, dry, and dark conditions (e.g., 2–8°C) to prevent degradation of the Fmoc group and nitro moiety . Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may cleave the Fmoc group or induce side reactions . Stability studies on analogous Fmoc derivatives indicate that lyophilized forms retain integrity longer than solutions .

How can I resolve discrepancies in reported toxicity data for this compound?

Answer:

Discrepancies in toxicity data (e.g., acute oral toxicity ranging from Category 4 to unclassified) arise from limited empirical testing and reliance on structural analogs . To mitigate risks:

- Adopt worst-case precautions : Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Conduct in vitro assays : Evaluate cytotoxicity (e.g., MTT assays) and genotoxicity (Ames test) using cell lines relevant to your research .

What analytical methods are most reliable for characterizing this compound?

Answer:

Multi-modal characterization is essential:

How does the 4-nitrophenyl group influence the compound’s reactivity in peptide coupling reactions?

Answer:

The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, improving activation efficiency during coupling . However, steric hindrance from the bulky Fmoc and nitrophenyl groups may reduce reaction rates. Mitigate this by:

- Using polar aprotic solvents (e.g., DMF, DCM) to improve solubility .

- Optimizing molar ratios (1.2–1.5 equivalents of coupling agent) to drive reactions to completion .

What strategies can be employed to study this compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets .

- Fluorescence quenching assays : Monitor interactions via nitro group-induced quenching of tryptophan residues .

- Molecular docking : Use software like AutoDock to predict binding modes, leveraging the nitrophenyl group’s π-π stacking potential .

How can I address solubility challenges during in vitro assays?

Answer:

Solubility varies by medium:

What are the critical steps for safely scaling up synthesis from mg to gram quantities?

Answer:

- Process safety : Conduct calorimetry to identify exothermic risks during Fmoc deprotection (e.g., using 20% piperidine in DMF) .

- Batch purification : Replace flash chromatography with continuous-flow systems (e.g., SMB chromatography) for higher throughput .

- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

How does the stereochemistry (S-configuration) impact biological activity?

Answer:

The S-configuration ensures compatibility with enzymatic systems (e.g., proteases) that recognize L-amino acid derivatives. For example, in studies of analogous Fmoc compounds, the S-enantiomer showed 10-fold higher binding affinity to G-protein-coupled receptors than the R-form . Validate stereochemical integrity via chiral HPLC or circular dichroism .

What are the best practices for disposing of waste containing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.